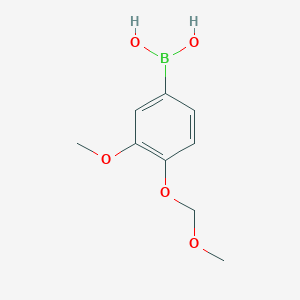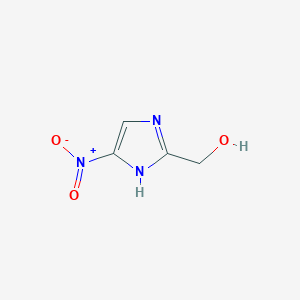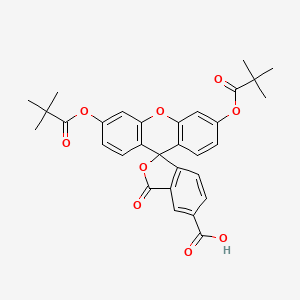
2-Chloro-4-(trifluoromethyl)phenylacetonitrile
概要
説明
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is a laboratory chemical . It is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile is C9H5ClF3N . The molecular weight is 219.59 .Chemical Reactions Analysis
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene derivative .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is a liquid at ambient temperature .科学的研究の応用
2-Chloro-4-(trifluoromethyl)phenylacetonitrile: A Comprehensive Analysis:
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its trifluoromethyl group, which can significantly alter the biological activity of molecules. It’s used in the preparation of aromatic acetonitriles under basic conditions, which are key intermediates in the synthesis of more complex drug molecules .
Organic Semiconductor Fabrication
It serves as a precursor in the fabrication of novel n-type organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Material Safety and Handling
In terms of safety, this chemical is considered hazardous and requires careful handling. It’s categorized under acute oral, dermal, and inhalation toxicity, as well as skin corrosion/irritation and serious eye damage/irritation .
Chemical Research
The compound is also used in chemical research for structural analysis and vibrational studies, which help understand the properties of polyfluoroethers and related molecules .
Safety and Hazards
This chemical is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as deprotonation , which may influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been known to participate in reactions such as the suzuki-miyaura cross coupling reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, inhaled, or comes into contact with skin , suggesting that it can be absorbed through these routes.
Result of Action
It’s known that similar compounds can cause skin and eye irritation, and may be harmful if inhaled or swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
特性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJAZVYQHVURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1646074.png)






![2-Ethoxy-4-methylbenzo[d]thiazole](/img/structure/B1646110.png)

![1-[(E)-but-1-enyl]-3,5-dimethoxybenzene](/img/structure/B1646122.png)



